molecular formula C14H16N2O2S2 B12137295 3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12137295
M. Wt: 308.4 g/mol
InChI Key: ILGJLQTURQQBPG-UHFFFAOYSA-N
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Description

3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno ring fused with a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate starting materials under controlled conditions. For instance, the reaction between a benzothiophene derivative and a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and triggering various biochemical responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(1-methyl-2-oxo-2-phenylethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxopropyl and sulfanyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

3-methyl-2-(2-oxopropylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H16N2O2S2/c1-8(17)7-19-14-15-12-11(13(18)16(14)2)9-5-3-4-6-10(9)20-12/h3-7H2,1-2H3

InChI Key

ILGJLQTURQQBPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C

Origin of Product

United States

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